1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-19(15,16)12-6-7-14(8-12)20(17,18)9-10-2-4-11(13)5-3-10/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASMELSREJVDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with sodium sulfinate to form 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorobenzyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a class of sulfonylated pyrrolidines. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Molecular Comparison
*Molecular weight calculated based on formula C₁₂H₁₅FNO₄S₂.
Key Observations:
Substituent Effects: The target compound and the analog from share dual sulfonyl groups but differ in their aromatic substituents. The absence of a second sulfonyl group in 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine reduces its molecular weight and complexity, likely impacting solubility and reactivity.
Biological Relevance :
- Glimepiride , though pharmacologically distinct (antidiabetic), highlights the role of sulfonyl groups on pyrrolidine-like systems. Its metabolism involves oxidation of the pyrrolidine side chain, suggesting that the target compound’s methylsulfonyl group may similarly influence metabolic pathways.
Synthetic Utility: Compounds like 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine are often intermediates in organic synthesis, as cited in Shi et al. (2014) and Ueno et al. (1983). The target compound’s dual sulfonyl groups could enhance its utility in cross-coupling reactions or as a protease inhibitor scaffold.
Physicochemical and Pharmacokinetic Properties
- Target Compound: No explicit data on melting point, solubility, or stability.
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine : Molecular weight 353.8, but other properties (e.g., density, boiling point) are unspecified.
- 3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine : Molecular weight 315.43; physical properties (density, melting point) marked as "N/A" in evidence.
The lack of data underscores the need for experimental characterization of these compounds.
Metabolic and Stability Considerations
- Glimepiride’s Metabolism : Oxidative modification of the pyrrolidine side chain is a primary metabolic pathway. By analogy, the methylsulfonyl group in the target compound may resist rapid degradation, enhancing bioavailability.
- Fluorine’s Role : The 4-fluorobenzyl group in the target compound could reduce cytochrome P450-mediated metabolism, a common strategy in drug design to prolong half-life .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing 1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrrolidine intermediates. Key steps include:
- Sulfonation : Introducing the 4-fluorobenzyl sulfonyl group via coupling reactions using dimethylformamide (DMF) as a solvent and palladium on carbon (Pd/C) as a catalyst to enhance reaction efficiency .
- Purification : Techniques like recrystallization or column chromatography are employed to isolate high-purity products .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically adjusted using design-of-experiments (DoE) approaches to maximize yield .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and fluorobenzyl integration .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and sulfonyl group incorporation .
- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to evaluate interactions with ATP-binding pockets .
- Receptor Binding : Radioligand displacement assays using fluorophore-tagged targets (e.g., GPCRs) .
- Cytotoxicity : MTT assays on cancer cell lines to assess antiproliferative potential .
Advanced Research Questions
Q. How do stereochemical configurations influence biological activity, and what methods resolve enantiomers?
- Methodological Answer : The sulfonyl and methylsulfonyl groups create chiral centers that affect target binding. Strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Stereochemical Analysis : X-ray crystallography or circular dichroism (CD) to correlate absolute configuration with activity .
- Case Study : Analogous fluorophenyl-pyrrolidine derivatives show >10-fold activity differences between (R)- and (S)-enantiomers in receptor binding .
Q. How can computational methods predict reactivity and target interactions?
- Methodological Answer : Integrate computational tools into experimental workflows:
- Density Functional Theory (DFT) : Calculate reaction pathways for sulfonation steps, identifying transition states and energy barriers .
- Molecular Docking : Simulate binding poses with proteins (e.g., kinases) using software like AutoDock Vina; validate with MD simulations .
- SAR Modeling : QSAR models to prioritize derivatives with enhanced binding affinity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC before assays .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
- Target Specificity : Use isogenic cell lines or knock-out models to confirm on-target effects .
Comparative Analysis of Structural Analogs
| Compound Name | Structural Features | Key Differences in Bioactivity | Reference |
|---|---|---|---|
| (S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine | Chiral sulfinyl group, fluorophenyl moiety | Higher enantioselectivity in enzyme binding | |
| [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate | Aromatic sulfonate, fluorophenyl substitution | Enhanced metabolic stability in liver microsomes | |
| 3-((4-Chlorophenyl)sulfonyl)pyrrolidine | Chlorophenyl vs. fluorophenyl substituent | Reduced kinase inhibition potency |
Key Notes for Experimental Design
- Stereochemistry : Always characterize enantiomeric purity early in synthesis .
- Data Reproducibility : Adopt DoE principles to minimize experimental variability .
- Computational-Experimental Synergy : Use reaction path searches (e.g., via ICReDD methods) to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
